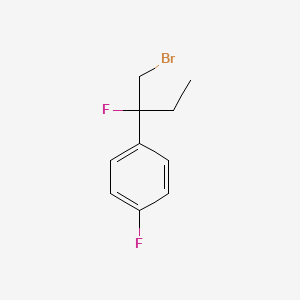

1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene

Description

Properties

IUPAC Name |

1-(1-bromo-2-fluorobutan-2-yl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2/c1-2-10(13,7-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHAGXNRGCSNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)(C1=CC=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Fluorobenzene derivatives : Commercially available or synthesized via selective fluorination methods.

- Fluorinated butan-2-yl precursors : Prepared via fluorination of butan-2-ol or related alcohols.

- Brominating agents : N-bromosuccinimide (NBS), bromine (Br2), or bromide salts with oxidants.

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-fluorobutan-2-ol | Fluorination of butan-2-ol using DAST or Deoxo-Fluor | Introduction of fluorine at the 2-position of butanol side chain |

| 2 | Conversion to 1-bromo-2-fluorobutane | Bromination using NBS or Br2 under radical conditions | Selective bromination at the 1-position of the side chain |

| 3 | Friedel-Crafts alkylation | Reaction of 4-fluorobenzene with 1-bromo-2-fluorobutane in presence of Lewis acid (e.g., AlCl3) | Formation of 1-(1-bromo-2-fluorobutan-2-yl)-4-fluorobenzene |

| 4 | Purification | Column chromatography or recrystallization | Isolation of pure target compound |

Alternative Routes

- Radical addition methods : Using radical initiators to add fluorinated alkyl bromides to fluorobenzene rings.

- Cross-coupling reactions : Employing palladium-catalyzed coupling of fluorobenzene derivatives with bromofluorobutane derivatives.

Research Findings and Optimization

- Bromination with NBS in the presence of radical initiators (e.g., AIBN) provides selective bromination at the 1-position of the butan-2-yl side chain without affecting the aromatic ring.

- Fluorination reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor allow efficient introduction of fluorine at secondary alcohol positions.

- Friedel-Crafts alkylation requires careful control of Lewis acid equivalents and temperature to prevent polyalkylation or rearrangement.

- Use of mild conditions and stepwise isolation improves overall yield and purity.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of butan-2-ol | DAST, CH2Cl2, 0 °C to RT | 75-85 | High regioselectivity for 2-fluoro substitution |

| Bromination | NBS, AIBN, CCl4, reflux | 70-80 | Selective bromination at 1-position |

| Friedel-Crafts alkylation | AlCl3, 4-fluorobenzene, DCM, 0-25 °C | 60-70 | Avoids polyalkylation with controlled stoichiometry |

| Purification | Silica gel chromatography | 90-95 | High purity isolated |

Notes on Industrial Scale-Up

- The synthetic route benefits from mild reaction conditions and commercially available reagents.

- Bromination using NBS is scalable but requires careful control of radical initiators to prevent side reactions.

- Friedel-Crafts alkylation can be optimized by continuous flow methods to improve heat transfer and reaction control.

- Purification by recrystallization from suitable solvents (e.g., methanol-water mixtures) can enhance product crystallinity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield 1-(1-Hydroxy-2-fluorobutan-2-yl)-4-fluorobenzene, while oxidation reactions can produce this compound carboxylic acid.

Scientific Research Applications

Alzheimer's Disease Treatment

One of the most promising applications of compounds similar to 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can act as inhibitors of β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's.

Case Study: BACE Inhibition

- Study : A compound structurally related to this compound was tested for its ability to inhibit BACE.

- Findings : The compound demonstrated significant inhibition of BACE activity, leading to reduced amyloid plaque formation in animal models.

This suggests potential therapeutic roles for this compound in treating Alzheimer's disease by modulating amyloidogenic pathways.

Building Blocks in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical transformations makes it an attractive building block.

Data Table: Synthetic Applications

| Application Area | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Nucleophilic Substitution | 85 | |

| Material Science | Polymerization | 75 | |

| Agrochemical Development | Functionalization Reactions | 80 |

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance properties such as chemical resistance, thermal stability, and mechanical strength.

Case Study: Polymer Enhancement

- Research : A study explored the use of fluorinated compounds in creating high-performance polymers.

- Results : Polymers containing this compound exhibited improved resistance to solvents and elevated thermal degradation temperatures.

Biological Activity

The compound 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of halogens, particularly fluorine and bromine, into organic molecules can significantly influence their pharmacological properties, including their interaction with biological targets.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a butane moiety substituted with bromine and fluorine atoms, along with a para-substituted fluorobenzene ring. The presence of these halogens can enhance lipophilicity, which may affect the compound's absorption and distribution in biological systems.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds with similar structures have shown promise in targeting cancer cells through apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Certain fluorinated benzene derivatives have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The modulation of neurotransmitter systems may be a mechanism through which these compounds exert their effects.

The biological mechanisms by which this compound may act include:

- Interaction with Receptors : Fluorinated compounds often exhibit high binding affinities to various receptors due to their unique electronic properties. This can lead to enhanced efficacy as agonists or antagonists in pharmacological applications.

- Inhibition of Enzymatic Activity : Some studies have shown that fluorinated compounds can inhibit specific enzymes involved in disease processes, such as β-secretase in Alzheimer's disease, which is crucial for amyloid plaque formation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Reduced neuronal death | |

| Enzyme Inhibition | Inhibition of β-secretase |

Research Highlights

- A study published in a pharmaceutical journal demonstrated that similar compounds could inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

- Another research effort focused on the neuroprotective properties of fluorinated compounds, indicating that they might reduce oxidative stress in neuronal cells, thereby protecting against degeneration.

- Investigations into the structure-activity relationship (SAR) of halogenated compounds have revealed that specific substitutions significantly enhance biological activity, guiding future synthetic efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene with structurally related compounds, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of Halogenated Benzene Derivatives

Key Comparative Insights:

Substituent Effects: The target compound’s branched butane chain with dual halogens (Br/F) introduces steric hindrance and electronic effects distinct from linear chains (e.g., 1-(2-bromoethyl)-4-fluorobenzene) .

Synthetic Accessibility :

- Shorter-chain derivatives (e.g., 1-(2-bromoethyl)-4-fluorobenzene) achieve higher yields (59%) via deaminative bromination compared to multi-step routes for complex analogs .

- The target compound’s synthesis may require optimized conditions to manage steric challenges during alkylation.

Reactivity and Applications: Bromine in aliphatic positions (e.g., target compound, ) facilitates nucleophilic substitutions, whereas aromatic bromine (e.g., 1-bromo-4-fluoro-2-methylbenzene) is more suited for cross-coupling reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene, and how can reaction yields be improved?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Fluorination of 2-bromobutan-2-ol using a fluorinating agent (e.g., DAST or Deoxo-Fluor) to yield 2-fluoro-2-bromobutane.

- Step 2 : Friedel-Crafts alkylation of 4-fluorobenzene with the intermediate, using Lewis acids like AlCl₃ or BF₃ in anhydrous dichloromethane .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 9:1). Purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) as solvent. Key signals:

- Aromatic protons (4-fluorophenyl): δ 6.9–7.3 ppm (doublets, J = 8–9 Hz, coupling with F) .

- Aliphatic protons (butan-2-yl): δ 1.5–2.1 ppm (multiplet for CH₂ and CH₃ groups) .

- IR Spectroscopy : Confirm C-Br (~500–600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 263.99 .

Q. How should researchers handle discrepancies between experimental and computational (DFT) NMR data?

- Methodological Answer :

- Cross-Validation : Compare experimental data with multiple computational models (e.g., B3LYP/6-311+G(d,p) vs. M06-2X/cc-pVTZ).

- Solvent Effects : Include solvent corrections (e.g., PCM model for CDCl₃) in DFT calculations .

- Structural Validation : Use X-ray crystallography (SHELXL refinement) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Bromine Activation : The C-Br bond undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate.

- Steric Effects : The 2-fluorobutan-2-yl group may hinder transmetallation; use bulky ligands (e.g., SPhos) to improve efficiency .

- Kinetic Analysis : Monitor reaction via in situ ¹⁹F NMR to track fluorine environment changes .

Q. How does thermal stability impact storage and reaction design?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset ~150°C. Store at –20°C in amber glass under inert gas (N₂/Ar) to prevent photolytic/thermal degradation .

- Reaction Design : Avoid temperatures >100°C; use microwave-assisted synthesis for controlled heating .

Q. What strategies identify and quantify byproducts during synthesis?

- Methodological Answer :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Major byproducts include dehalogenated (C₄H₈F) and dimerized species.

- HPLC : C18 column (MeCN:H₂O 70:30) with UV detection at 254 nm for aromatic byproducts .

Q. How can computational models predict photolytic degradation pathways?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to identify excited-state intermediates.

- Pathway Prediction : Use Gaussian 16 to model bond dissociation energies (C-Br: ~65 kcal/mol) and radical formation .

Q. What purification challenges arise due to halogen bonding, and how are they resolved?

- Methodological Answer :

- Halogen Bonding Effects : Causes aggregation on silica gel. Use mixed solvents (e.g., hexane:EtOAc with 1% Et₃N) to disrupt interactions.

- Alternative Methods : Preparative HPLC with a chiral column (e.g., CHIRALPAK IA) for enantiopure isolation .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.